

Halymecin D chemical formula and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Halymecin D*

Cat. No.: *B15595170*

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Halymecin D: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halymecin D, a marine-derived natural product, has emerged as a compound of significant interest in the fields of pharmacology and biotechnology. This technical guide provides a detailed overview of the chemical properties, biological activities, and underlying mechanisms of action of **Halymecin D**. Possessing a chemical formula of $C_{40}H_{74}O_{15}$ and a molecular weight of 795.01 g/mol, this complex molecule exhibits potent antibacterial, antifungal, and anticancer properties. This document synthesizes available data on its bioactive profile, including detailed experimental methodologies and a discussion of its impact on key cellular signaling pathways.

Chemical Properties

A thorough understanding of the physicochemical characteristics of **Halymecin D** is fundamental for its application in research and drug development. Key quantitative data are summarized below.

Property	Value
Chemical Formula	C40H74O15
Molecular Weight	795.01 g/mol

Biological Activities and Experimental Protocols

Halymecin D has demonstrated a broad spectrum of biological activities. This section details the experimental protocols commonly employed to ascertain its efficacy.

Antibacterial Activity

Halymecin D exhibits inhibitory effects against a range of pathogenic bacteria. Standard protocols to determine its antibacterial potency include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

- Bacterial Strain Preparation:** A fresh culture of the target bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5×10^5 colony-forming units (CFU)/mL.
- Serial Dilution of **Halymecin D**:** A stock solution of **Halymecin D** is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation and Incubation:** The standardized bacterial suspension is added to each well containing the diluted **Halymecin D**. The plate is then incubated at 37°C for 18-24 hours.
- MIC Determination:** The MIC is visually determined as the lowest concentration of **Halymecin D** that completely inhibits visible bacterial growth.
- MBC Determination:** Aliquots from the wells showing no visible growth are plated onto agar plates and incubated. The MBC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial inoculum.

Antifungal Activity

The antifungal properties of **Halymecin D** are evaluated using similar methodologies to those for antibacterial testing, with modifications to accommodate fungal growth requirements.

Experimental Protocol: Antifungal Susceptibility Testing

- **Fungal Strain Preparation:** A standardized inoculum of the target fungal strain (e.g., *Candida albicans*, *Aspergillus fumigatus*) is prepared according to established guidelines (e.g., CLSI M27/M38).
- **Drug Dilution:** **Halymecin D** is serially diluted in a suitable medium (e.g., RPMI-1640) in a microtiter plate.
- **Inoculation and Incubation:** The fungal inoculum is added to the wells, and the plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of **Halymecin D** that causes a significant inhibition of fungal growth compared to the drug-free control.

Anticancer Activity

Halymecin D has shown promise as an anticancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and seeded into 96-well plates at a specific density.
- **Treatment:** After cell attachment, the media is replaced with fresh media containing various concentrations of **Halymecin D** and incubated for a defined period (e.g., 24, 48, 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

- **Solubilization and Measurement:** The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

- **Cell Treatment:** Cancer cells are treated with **Halymecin D** for a specified time.
- **Cell Staining:** Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
- **Flow Cytometry:** The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)

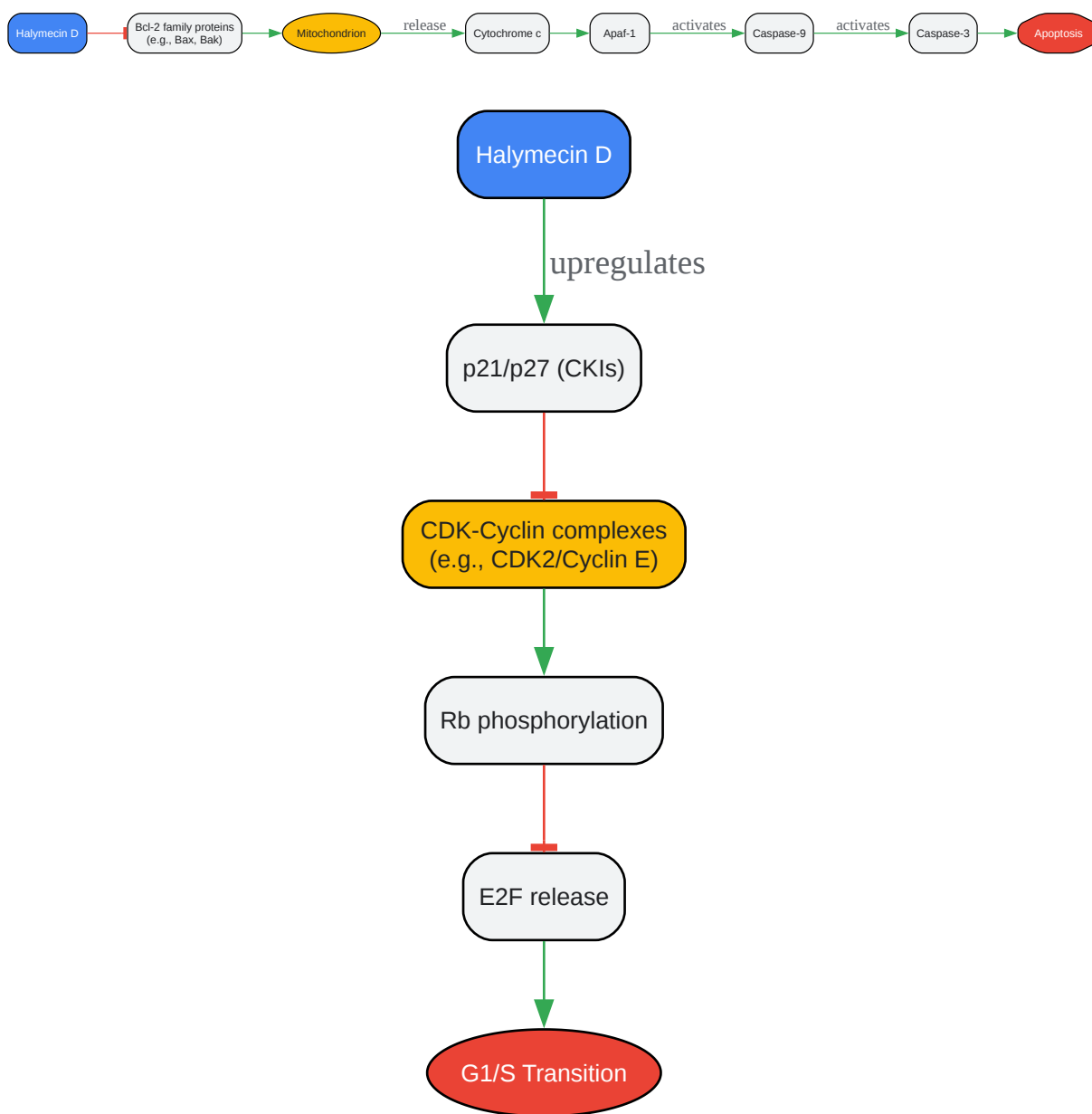
- **Cell Treatment:** Cells are treated with **Halymecin D**.
- **Staining:** Cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

While the precise molecular targets of **Halymecin D** are still under investigation, preliminary studies suggest its involvement in critical cellular signaling pathways, particularly those regulating cell survival and proliferation.

Apoptosis Induction Pathway

Halymecin D is believed to induce apoptosis in cancer cells through the intrinsic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.



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- To cite this document: BenchChem. [Halymecicin D chemical formula and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15595170#halymecicin-d-chemical-formula-and-molecular-weight\]](https://www.benchchem.com/product/b15595170#halymecicin-d-chemical-formula-and-molecular-weight)

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